molecular formula C19H18F2N2O2S B2970634 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1448070-40-3

2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2970634
CAS No.: 1448070-40-3
M. Wt: 376.42
InChI Key: SQSFAMJSEYKYLF-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₉H₁₈F₂N₂O₂S; molecular weight: 376.421 g/mol) features a benzamide scaffold substituted with a difluoromethylthio (-S-CF₂H) group at the 2-position of the benzene ring. Its structural uniqueness lies in the combination of the electron-withdrawing difluoromethylthio group and the tetrahydroquinoline core, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S/c1-2-23-15-9-8-13(11-12(15)7-10-17(23)24)22-18(25)14-5-3-4-6-16(14)26-19(20)21/h3-6,8-9,11,19H,2,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSFAMJSEYKYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluorocarbene precursors such as difluoromethyl phenyl sulfone.

    Formation of the Benzamide Linkage: The final step involves the coupling of the quinoline derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline and benzamide moieties.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It can be explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The difluoromethyl group can enhance binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Tetrahydroquinoline-Based Benzamide Derivatives

(a) N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide
  • Molecular Formula : C₂₃H₁₈F₂N₂O₂
  • Molecular Weight : 392.4 g/mol
  • Key Differences: Replaces the difluoromethylthio group with 2,4-difluoro substitution on the benzamide ring and a benzyl group on the tetrahydroquinoline nitrogen.
(b) N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
  • Molecular Formula : C₁₆H₁₆N₂O₃
  • Molecular Weight : 284.31 g/mol
  • Key Differences : Substitutes the benzamide ring with a furan-2-carboxamide group.
  • Significance : The furan oxygen introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to the difluoromethylthio group .
(c) N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
  • Molecular Formula : C₂₂H₂₆F₃N₃O
  • Molecular Weight : 405.5 g/mol
  • Key Differences: Incorporates a trifluoromethylbenzamide group and a dimethylaminoethyl side chain.

Difluoromethylthio-Containing Analogs

(a) N-[2-(Difluoromethyl)phenyl]-5-fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Example 193, EP 3532474B1)
  • Molecular Formula : C₂₃H₁₈F₅N₃O₄
  • Molecular Weight : 517 g/mol
  • Key Differences: Replaces the tetrahydroquinoline with a triazoloxazine ring and adds a trifluoropropoxy group.
(b) 2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36, EP Application 2023)
  • Molecular Formula : C₂₁H₂₃F₂N₂O
  • Molecular Weight : 365.4 g/mol
  • Key Differences: Uses a pyridine-3-carboxamide scaffold instead of benzamide and an indane core instead of tetrahydroquinoline.
  • Significance: The indane group’s planar structure may reduce conformational flexibility compared to tetrahydroquinoline .

Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzamide + tetrahydroquinoline -S-CF₂H, ethyl 376.42 High lipophilicity (logP ~3.5 estimated)
Example 193 Benzamide + triazoloxazine -CF₃, trifluoropropoxy 517.0 Potential kinase inhibition
Compound A.3.36 Pyridinecarboxamide + indane -CF₂H, dimethylindane 365.4 Enhanced rigidity
N-(1-Benzyl-2-oxo...) Benzamide + tetrahydroquinoline 2,4-difluoro, benzyl 392.4 Increased lipophilicity

Biological Activity

The compound 2-[(difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

The compound is characterized by its unique structure which includes a difluoromethyl group and a tetrahydroquinoline moiety. Its molecular formula is C33H30F3N3O3SC_{33}H_{30}F_3N_3O_3S with a molecular weight of 605.7 g/mol .

Antitumor Activity

Compounds containing tetrahydroquinoline structures have shown promising antitumor activities. A study evaluating carbazolyl derivatives reported potent activity against human tumor cell lines such as KB and HepG2 . The structure-activity relationship (SAR) studies indicated that modifications in the side chains significantly influenced biological activity. This suggests that this compound may also exhibit antitumor properties, warranting further investigation.

The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes involved in metabolic pathways. For example, fluorinated derivatives have been shown to inhibit glycolysis in aggressive cancers like glioblastoma multiforme by modulating hexokinase activity . It is plausible that the target compound may interact with similar metabolic pathways, potentially leading to its antitumor effects.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Studies : A series of thiadiazole compounds were evaluated for their antimicrobial properties against Staphylococcus aureus and E. coli, showing promising results that could be extrapolated to similar compounds .
  • Antitumor Efficacy : Research on tetrahydroquinoline derivatives found significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for further exploration of the target compound's efficacy .

Data Summary

Property Details
Molecular FormulaC33H30F3N3O3SC_{33}H_{30}F_3N_3O_3S
Molecular Weight605.7 g/mol
Antimicrobial ActivityPotential based on structural analogs
Antitumor ActivityPromising results in related studies
Proposed MechanismInhibition of metabolic pathways

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